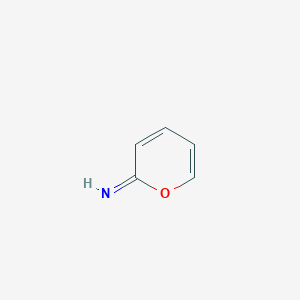

2H-Pyran-2-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4703-80-4 |

|---|---|

Molecular Formula |

C5H5NO |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

pyran-2-imine |

InChI |

InChI=1S/C5H5NO/c6-5-3-1-2-4-7-5/h1-4,6H |

InChI Key |

QJNIMNXDZQSLRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=N)OC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2h Pyran 2 Imine Derivatives

Catalytic Approaches in 2H-Pyran-2-imine Formation

Catalysis offers an efficient and selective means to construct the 2H-pyran framework. Both organocatalytic and metal-mediated approaches have been successfully developed, enabling the synthesis of highly functionalized pyran derivatives that are precursors to 2H-pyran-2-imines.

Organocatalysis provides a metal-free avenue to 2H-pyran structures. N-Heterocyclic carbenes (NHCs) have been employed in the formal [3+3] annulation of alkynyl esters with enolizable ketones to produce functionalized 2H-pyran-2-ones. nih.gov This method is noted for its broad substrate scope and mild, metal-free conditions, offering regioselective access to the target molecules. nih.gov Another strategy involves the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in reactions of α-halo carbonyl compounds with dimethyl acetylenedicarboxylate, yielding highly functionalized 2H-pyrans. organic-chemistry.org Furthermore, phosphine-catalyzed [3+3] annulations between allenoates and 1C,3O-bisnucleophiles provide a direct route to stable 2H-pyrans. organic-chemistry.org

| Catalyst Type | Example Catalyst | Reactants | Reaction Type | Resulting Structure |

| N-Heterocyclic Carbene (NHC) | - | Alkynyl esters, Enolizable ketones | [3+3] Annulation | Functionalized 2H-pyran-2-one |

| Tertiary Amine | DABCO | α-halo carbonyls, Dimethyl acetylenedicarboxylate | Annulation | Highly functionalized 2H-pyran |

| Phosphine | - | Allenoates, 1C,3O-bisnucleophiles | [3+3] Annulation | Stable 2H-pyran |

Transition metals are effective catalysts for constructing the 2H-pyran ring. A notable one-pot sequence utilizes a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers. organic-chemistry.orgorganic-chemistry.org This is followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization to form stable, highly substituted 2H-pyrans. organic-chemistry.org Nickel(0) catalysts have also been used to synthesize bicyclic 2H-pyrans from diynes and aldehydes. nih.gov

| Metal Catalyst | Reactants | Key Transformation(s) | Resulting Structure |

| Silver(I) | Propargyl vinyl ethers | Propargyl-Claisen rearrangement, Isomerization, 6π-oxaelectrocyclization | Stable 2H-pyran-5-carboxylate |

| Nickel(0) | Diynes, Aldehydes | Cycloaddition | Bicyclic 2H-pyran |

Ring Transformation Strategies for this compound Synthesis

Ring transformations of existing heterocyclic systems are a powerful method for generating novel structures. The 2H-pyran-2-one ring, in particular, is susceptible to nucleophilic attack, which can be harnessed to produce a variety of other heterocycles, including derivatives that can lead to 2H-pyran-2-imines. clockss.org

The electrophilic nature of positions C-2, C-4, and C-6 in the 2H-pyran-2-one ring makes it a target for nucleophiles. clockss.org Reactions with nitrogen-based nucleophiles like ammonia (B1221849), primary amines, or hydrazine can induce ring-opening and subsequent rearrangement. clockss.orgresearchgate.net For instance, the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with ammonia or amines can lead to the formation of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines, where the pyran oxygen is replaced by nitrogen. clockss.org Similarly, interaction with hydrazines can lead to pyridazine derivatives through a ring-opening and recyclization cascade. clockss.org These transformations effectively convert the pyran-2-one into a nitrogen-containing heterocyclic system analogous to a this compound derivative. clockss.org

| Starting Material | Nucleophile | Intermediate Step | Final Product Type |

| 2H-Pyran-2-one derivative | Ammonia, Amines | Ring opening | Pyridone derivative |

| 2H-Pyran-2-one derivative | Hydrazine | Open-ring intermediate | Pyridazine derivative |

| 2H-furo[3,2-b]pyran-2-ones | Hydrazines | Recyclization with furan (B31954) ring opening | Pyrazol-3-one derivative |

While less common for pyran systems, oxidative C-C bond cleavage is a known method for synthesizing imines from other starting materials, such as amino alcohols. This strategy often employs stoichiometric oxidants or, more recently, quinone-based organocatalysts under aerobic conditions. In a hypothetical application to a suitably substituted pyran precursor, this method could offer a novel route to a this compound by cleaving an exocyclic C-C bond at the C-2 position. For example, manganese dioxide is used as an in situ oxidant for the one-pot conversion of alcohols into imines, a process that could potentially be adapted for complex heterocyclic systems. nih.gov

One-Pot and Multicomponent Reactions for this compound Construction

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a complex product, minimizing waste and saving time. nih.gov Various MCRs have been developed for the synthesis of pyran derivatives, which are direct precursors to 2H-pyran-2-imines. nih.govsemanticscholar.org A common strategy involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound like dimedone. nih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield highly substituted 2-amino-4H-pyrans. nih.gov These reactions can be promoted by a wide range of catalysts, including environmentally benign and reusable magnetic nanoparticles. nih.govnih.gov

| Component 1 | Component 2 | Component 3 | Catalyst Example | Product Type |

| Aromatic Aldehyde | Malononitrile | Dimedone | Amine-functionalized SiO2@Fe3O4 | 2-Amino-4H-benzo[b]pyran |

| Aldehyde | Active Methylene (B1212753) Compound | Methyl Acetoacetate | Magnetic Nanocatalyst | 4H-pyran derivative |

| Isocyanide | Isothiocyanate | Oxirane | Bu3P | Substituted Oxathiane |

Stereoselective and Regioselective Synthetic Control in this compound Synthesis

Achieving precise control over the spatial arrangement of atoms (stereoselectivity) and the orientation of chemical bonds (regioselectivity) is paramount in modern synthetic chemistry, as it directly impacts the biological activity and physical properties of the target molecules. While specific studies on the stereoselective and regioselective synthesis of 2H-pyran-2-imines are limited, principles from the synthesis of analogous 2H-pyran and 2H-pyran-2-one systems can provide a foundational understanding and a predictive framework for future research.

Methodologies such as diastereoselective and enantioselective synthesis are crucial in this context. For instance, the use of chiral catalysts or auxiliaries in cycloaddition reactions that form the pyran ring could, in principle, be extended to the synthesis of chiral 2H-pyran-2-imines. The regioselectivity of such reactions, determining which of the possible isomers is formed, is often governed by the electronic and steric properties of the starting materials.

Key strategies that could be adapted for the stereoselective and regioselective synthesis of 2H-pyran-2-imines may include:

[4+2] Cycloaddition Reactions (Diels-Alder Reactions): The reaction of a diene with a dienophile is a powerful tool for the construction of six-membered rings. By employing chiral dienophiles or catalysts, it is possible to induce asymmetry in the product. The regioselectivity is dictated by the substitution patterns on both the diene and the dienophile.

[3+3] Annulation Reactions: These reactions involve the combination of two three-carbon synthons. Phosphine-catalyzed [3+3] annulation reactions have been successfully used for the synthesis of 2H-pyrans and could potentially be adapted for 2H-pyran-2-imines by using appropriate nitrogen-containing precursors.

Electrocyclization Reactions: The formation of the 2H-pyran ring can be achieved through the 6π-electrocyclization of a suitable open-chain precursor. The stereochemistry of the substituents on the precursor can direct the stereochemical outcome of the cyclization in a predictable manner according to the Woodward-Hoffmann rules.

The following table summarizes potential strategies for achieving stereoselective and regioselective control in the synthesis of this compound derivatives, based on analogous reactions for related heterocyclic systems.

| Synthetic Strategy | Potential for Stereocontrol | Potential for Regiocontrol | Key Influencing Factors |

| Chiral Catalyst-Mediated Cycloaddition | High (Enantioselective) | High | Catalyst structure, solvent, temperature, electronic nature of reactants. |

| Use of Chiral Auxiliaries | High (Diastereoselective) | High | Auxiliary structure, reaction conditions for attachment and removal. |

| Substrate-Controlled Diastereoselectivity | Moderate to High | High | Stereochemistry of existing chiral centers in the precursors. |

| Pericyclic Reactions (e.g., Electrocyclization) | High (Diastereoselective) | N/A | Orbital symmetry rules, stereochemistry of the acyclic precursor. |

Exploration of Novel Precursors and Reaction Conditions

Innovation in the synthesis of this compound derivatives is driven by the exploration of new starting materials and the optimization of reaction conditions to enhance efficiency, selectivity, and substrate scope. The development of novel precursors can open up new synthetic pathways and provide access to a wider range of substituted this compound analogues.

One promising avenue is the use of multifunctional building blocks that can undergo cascade or domino reactions, allowing for the rapid construction of the heterocyclic core in a single synthetic operation. For example, precursors containing both the necessary carbon framework and a masked imine functionality could streamline the synthesis.

Recent advancements in synthetic methodology that could be applied to the synthesis of 2H-pyran-2-imines include:

Transition-Metal Catalysis: The use of transition metals such as palladium, rhodium, and copper has revolutionized organic synthesis. These catalysts can enable transformations that are not possible under thermal conditions and can often proceed with high levels of stereoselectivity and regioselectivity.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly enantioselective alternative to metal-based catalysts. Amine-catalyzed reactions, for instance, could be particularly relevant for the synthesis of imine-containing heterocycles.

Photoredox Catalysis: This emerging field utilizes light to initiate chemical reactions, often under mild conditions. Photoredox catalysis could enable novel cycloaddition or annulation strategies for the construction of the this compound scaffold.

The table below outlines some novel precursors and reaction conditions that are being explored for the synthesis of related heterocyclic systems and hold promise for the synthesis of 2H-pyran-2-imines.

| Precursor/Reaction Condition | Synthetic Advantage | Potential Application for this compound Synthesis |

| Allenic Esters and Ketones | Highly reactive and versatile building blocks. | Can act as three-carbon components in [3+3] annulation reactions. |

| Propargyl Vinyl Ethers | Readily accessible precursors for Claisen rearrangement/electrocyclization cascades. | Potential for the synthesis of substituted 2H-pyran systems that could be converted to imines. |

| Microwave-Assisted Synthesis | Rapid reaction times and often improved yields. | Acceleration of cycloaddition or condensation reactions. |

| Flow Chemistry | Precise control over reaction parameters and enhanced safety. | Optimization of reaction conditions and scalable synthesis. |

Chemical Reactivity and Transformation Mechanisms of 2h Pyran 2 Imine

Nucleophilic Attack and Subsequent Ring Opening/Rearrangement Pathways

The electron-deficient nature of the 2H-pyran-2-imine ring, particularly at the C2 and C6 positions, makes it susceptible to nucleophilic attack. This initial addition often triggers a cascade of reactions, including ring-opening and rearrangement, leading to the formation of stable heterocyclic systems.

A well-documented transformation involving this compound intermediates is their reaction with nitrogen nucleophiles, which culminates in the formation of pyridinone derivatives. This process is exemplified by the reaction of β-aminoenones with malononitrile (B47326). The reaction commences with a conjugate addition of the malononitrile anion to the β-aminoenone, followed by the elimination of the amine to form a vinyl cyanomethylene intermediate. This intermediate then undergoes a 6-exo-dig cyclization to yield the non-isolable this compound.

In a related context, the reaction of 2H-furo[3,2-b]pyran-2-ones with various N-nucleophiles has been investigated. While aliphatic amines lead to enamines without ring cleavage, dinucleophiles like hydrazines induce recyclization through the opening of the furan (B31954) ring, ultimately forming pyrazol-3-ones. nih.gov This suggests that the reactivity of the pyran-like ring is highly dependent on the nature of the attacking nucleophile.

| Reactants | Intermediate | Nitrogen Nucleophile | Product | Reaction Type |

|---|---|---|---|---|

| β-Aminoenone + Malononitrile | This compound | Ammonia (B1221849)/Amine | 2(1H)-Pyridinone | Nucleophilic Attack, Ring Opening, Dimroth-type Rearrangement |

| 2H-Furo[3,2-b]pyran-2-one analog | - | Hydrazines | Pyrazol-3-one | Nucleophilic Attack, Recyclization |

While less documented than reactions with nitrogen nucleophiles, the electrophilic centers of the this compound ring are also susceptible to attack by carbon nucleophiles. The outcome of such reactions would likely involve either addition to the C2 or C6 positions, potentially leading to ring-opened products or rearranged heterocyclic systems. The specific products formed would depend on the nature of the carbon nucleophile and the stability of the resulting intermediates. For instance, the use of organometallic reagents or stabilized carbanions could lead to the introduction of carbon substituents onto the heterocyclic framework.

Diels-Alder and Cycloaddition Reactivity of 2H-Pyran-2-imines as Dienes or Dienophiles

The conjugated diene system within the this compound ring suggests its potential participation in Diels-Alder reactions. Analogous compounds, such as 2H-pyran-2-ones, are known to act as dienes in [4+2] cycloadditions with various dienophiles. nih.gov These reactions often require thermal conditions or high pressure and can lead to the formation of bicyclic adducts, which may subsequently undergo further transformations like decarboxylation to yield aromatic compounds. nih.govresearchgate.net

Given the structural similarity, it is plausible that 2H-pyran-2-imines could also function as dienes, reacting with electron-deficient dienophiles. The presence of the imine group would be expected to influence the electron density of the diene system and thus its reactivity and regioselectivity in cycloaddition reactions.

Conversely, the C=N double bond of the imine functionality could potentially act as a dienophile in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienes. However, there is limited direct experimental evidence to support the role of this compound as a dienophile in such transformations. Computational studies on related 2H-pyran-2-one and its sulfur analogs have shown that their reactivity in cycloadditions with strained alkynes is influenced by their aromaticity. researchgate.netresearchgate.netmdpi.com

| Role of this compound | Potential Reactant | Expected Product | Reaction Type | Supporting Analogy |

|---|---|---|---|---|

| Diene | Electron-deficient alkene/alkyne | Bicyclic adduct | [4+2] Cycloaddition | Diels-Alder reactions of 2H-pyran-2-ones |

| Dienophile | Electron-rich diene | Fused heterocyclic system | Inverse-electron-demand Diels-Alder | General imine reactivity |

Intramolecular Cyclization and Annulation Reactions of this compound Intermediates

This compound intermediates can be key participants in intramolecular cyclization and annulation reactions, leading to the formation of fused polycyclic systems. These reactions often involve a substituent on the pyran ring or the imine nitrogen that can act as an internal nucleophile or electrophile. For example, a suitably positioned functional group could attack one of the electrophilic centers of the pyran-imine ring, initiating a cascade that results in a new fused ring.

Annulation reactions involving pyran derivatives have been reported, such as the construction of 2H-pyrans onto 1-oxa- or 1-azacyclohexane-2,4-dione cores via a formal [3+3] strategy involving Knoevenagel condensation followed by a 6π-electrocyclization. researchgate.net Similar strategies could potentially be employed where a this compound intermediate is formed and then undergoes an intramolecular cyclization to yield a fused heterocyclic product. The stability of the resulting fused system would be a significant driving force for such transformations.

Electrophilic Substitution Patterns on the this compound Ring System

The this compound ring contains several sites that could potentially undergo electrophilic substitution. The diene portion of the pyran ring possesses electron density that could be susceptible to attack by electrophiles. The outcome of such a reaction would be influenced by the directing effects of the ring oxygen and the imine group. The oxygen atom, through its lone pairs, can donate electron density to the ring, activating it towards electrophilic attack, particularly at the C3 and C5 positions.

Conversely, the imine group is generally considered to be electron-withdrawing, which would deactivate the ring towards electrophilic substitution. The nitrogen atom in the imine is less basic than in an amine and can be protonated under acidic conditions, further increasing its electron-withdrawing nature. This deactivating effect would be most pronounced at the positions ortho and para to the imine group. Therefore, electrophilic attack on the this compound ring is likely to be disfavored compared to more electron-rich aromatic systems. If substitution were to occur, it would likely be directed to the C3 or C5 position, influenced by the activating effect of the ring oxygen and the deactivating effect of the imine.

Oxidation and Reduction Pathways of this compound

The oxidation of this compound or its precursors can lead to various products. For instance, in the context of biomimetic iron chemistry, the oxidative C-C bond cleavage of certain 2-aminophenolate complexes in the presence of dioxygen has been shown to yield 4,6-di-tert-butyl-2H-pyran-2-imine as one of the products. researchgate.net This indicates that the this compound scaffold can be formed through oxidative pathways. Further oxidation of the this compound ring could potentially lead to aromatization or the introduction of further oxygenated functional groups, depending on the oxidizing agent and reaction conditions.

The reduction of the this compound system can target either the C=C double bonds of the pyran ring or the C=N bond of the imine. The reduction of the imine functionality is a common transformation in organic synthesis. Reagents such as sodium borohydride (B1222165) (NaBH4) are effective for the reduction of imines to their corresponding amines. researchgate.net The reduction of a this compound would be expected to yield a dihydropyran-2-amine or a tetrahydropyran-2-amine, depending on the extent of reduction of the ring's double bonds. Catalytic hydrogenation could also be employed to reduce both the imine and the pyran ring double bonds, leading to a fully saturated heterocyclic amine. The specific outcome of the reduction would be dependent on the choice of reducing agent and the reaction conditions.

| Reaction Type | Reagent/Condition | Potential Product(s) |

|---|---|---|

| Oxidation | Dioxygen (in biomimetic systems), other oxidizing agents | Aromatized pyridinone, further oxygenated derivatives |

| Reduction (Imine) | Sodium borohydride (NaBH4) | Dihydropyran-2-amine |

| Reduction (Ring and Imine) | Catalytic Hydrogenation (e.g., H2/Pd) | Tetrahydropyran-2-amine |

Tautomerism and Isomerization Studies of 2h Pyran 2 Imine Systems

Ring-Chain Tautomerism and Equilibrium Dynamics

2H-pyran-2-imine and its derivatives are subject to a dynamic equilibrium known as valence tautomerism, specifically a reversible oxa-6π-electrocyclization process. nih.gov This results in an equilibrium between the cyclic 2H-pyran form and its corresponding open-chain 1-oxatriene isomer. nih.gov This ring-chain tautomerism is a critical aspect of their chemistry, as these compounds often exist as a mixture of both the cyclic and acyclic forms. nih.gov

Theoretical studies, particularly those using Density Functional Theory (DFT), have been employed to understand the relative stabilities of these tautomers. rsc.orgresearchgate.net For 2-imino-2H-pyran derivatives that are fused with an aromatic or aliphatic ring (annelated), the equilibrium between the closed-ring form and the open-chain isomer is a key area of investigation. rsc.orgresearchgate.net For instance, when 2-imino-2H-benzopyran-3-carboxamide is dissolved in dimethyl sulfoxide (B87167) (DMSO), NMR spectra reveal a mixture of the cyclic imine and its isomeric open-chain form, 2-cyano-3-(2-hydroxyphenyl)prop-2-ene-1-carboxamide. researchgate.net The main factor governing the stabilization of the open-chain isomers has been identified as the specific intermolecular interaction between the hydroxyl groups of these isomers and solvent molecules. rsc.orgresearchgate.net

The equilibrium is not static and can be influenced by the nature and position of substituents on the pyran ring system. researchgate.net The degree of isomerization can vary considerably depending on these structural modifications. researchgate.net

Imino-Enamino Tautomerism of this compound Derivatives

In addition to ring-chain tautomerism, this compound derivatives also exhibit imino-enamino tautomerism. academie-sciences.frlibretexts.org This involves the migration of a proton, resulting in an equilibrium between the imine form (containing a C=N double bond) and the enamine form (containing an N-H bond and a C=C double bond within the pyran ring). academie-sciences.frlibretexts.org

Quantum mechanical calculations and NMR experiments indicate that for many pyronic compounds, the imine and enamine forms are the two most predominant tautomers, both in the gas phase and in solution. academie-sciences.fr The relative stability of these two forms is not fixed but is instead dependent on the specific chemical structure, particularly the nature of the substituting groups attached to the molecule. academie-sciences.fr For example, in a study of five series of aminated pyronic compounds, the most stable tautomer was found to be either the imine or the enamine form, depending on the specific substituent present. academie-sciences.fr This highlights the fine balance of electronic and steric factors that control this tautomeric equilibrium.

Solvent Effects on Tautomeric Equilibria of 2H-Pyran-2-imines

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium in this compound systems. researchgate.netrsc.org The polarity of the solvent and its ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov Generally, polar solvents tend to stabilize the more polar tautomer. academie-sciences.frbrynmawr.edu

In the case of ring-chain tautomerism, theoretical studies have shown that solvents like DMSO or acetone (B3395972) can stabilize the open-chain isomer. rsc.orgresearchgate.net This stabilization is primarily due to specific intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of the open-chain form and the solvent molecules. rsc.orgresearchgate.net Experimental studies on related pyranopterin model complexes confirmed a direct correlation between solvent polarity and the favored tautomeric form; solvents with higher dielectric constants favor the cyclic pyran form. brynmawr.edu

For the imino-enamino equilibrium, an increase in solvent polarity generally shifts the balance toward the enamine form. academie-sciences.fr This is because the enamine tautomer is typically more stabilized by polar solvents than the imine form. academie-sciences.fr This effect is consistent across various derivative series, indicating that the enamine form becomes more favorable in environments with higher dielectric constants. academie-sciences.fr

Table 1: Effect of Solvent on Tautomeric Equilibrium

| Tautomeric System | Solvent | Effect | Reference |

|---|---|---|---|

| 2-imino-2H-coumarines (Ring-Chain) | DMSO, Acetone | Stabilizes the open-chain isomer via specific intermolecular interactions. | rsc.orgresearchgate.net |

| Pyranopterin model complexes (Ring-Chain) | Increasing Solvent Polarity (Dielectric Constant) | Favors the cyclized pyran form. | brynmawr.edu |

| Aminated Pyronic Compounds (Imino-Enamino) | Polar Solvents | Stabilizes the enamine form over the imine form. | academie-sciences.fr |

| Azomethine Derivatives (Tautomerism) | Solvents capable of H-bonding | Dramatically influences the tautomerization process. | nih.gov |

Substituent Effects on Tautomeric Preferences and Stability

Substituents attached to the this compound core have a profound effect on the stability and preference of tautomeric forms. nih.govnih.gov Both the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent can alter the tautomeric equilibrium. researchgate.netresearchgate.net

In the context of imino-enamino tautomerism, the nature of the substituting group determines whether the imine or the enamine form is the more stable tautomer. academie-sciences.fr Natural Bond Orbital (NBO) analysis has been used to explain the predominance of one form over another by examining the electron delocalization trends from donor to acceptor orbitals. academie-sciences.fr Depending on the specific substituent, either the imine or the enamine can be favored. academie-sciences.fr For instance, in some series of derivatives, the imine form is preferred in the gas phase and in chloroform, while the enamine form becomes more stabilized in a polar solvent like DMSO. academie-sciences.fr

For ring-chain tautomerism, the degree of isomerization varies considerably depending on the nature and position of the substituents present. researchgate.net The fusion of an additional ring to the 2H-pyran system, for example, can favor the electrocyclization of the open-chain intermediate, thereby stabilizing the cyclic 2H-pyran form. nih.gov This demonstrates that structural modifications that introduce steric strain or alter the electronic conjugation can significantly shift the equilibrium. nih.gov Generally, increasing the conjugation of the system tends to favor the open-chain dienone form. nih.gov

Table 2: Summary of Substituent Effects on Tautomerism

| Tautomerism Type | Substituent Effect | Outcome | Reference |

|---|---|---|---|

| Imino-Enamino | Nature of the substituting group (electronic effects) | Determines whether the imine or enamine form is more stable. | academie-sciences.fr |

| Ring-Chain | Nature and position of substituents | The degree of isomerization varies considerably. | researchgate.net |

| Ring-Chain | Fusion to another ring system | Favors the cyclic 2H-pyran form. | nih.gov |

| Ring-Chain | Elongation of the conjugated system | Increases the proportion of the open-chain dienone form. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2h Pyran 2 Imine for Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2H-Pyran-2-imine in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry.

In ¹H NMR, the chemical shifts (δ) of protons on the pyran ring are indicative of their electronic environment. Protons attached to the sp² carbons of the conjugated system are expected to resonate in the downfield region, typically between δ 5.0 and 7.0 ppm. The specific chemical shifts and coupling constants (J) between adjacent protons are critical for confirming the substitution pattern on the ring. For instance, the vicinal coupling constants can help determine the relative stereochemistry of substituents. ipb.pt

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The imine carbon (C=N) would exhibit a characteristic chemical shift in the downfield region, typically δ 150-170 ppm, distinguishing it from the corresponding carbonyl carbon in pyran-2-one analogs. semanticscholar.org A study on N-substituted 2H-pyran-2-imines utilized both ¹H and ¹³C NMR chemical shifts to investigate the E/Z conformational equilibrium around the C=N bond, demonstrating NMR's power in analyzing dynamic stereochemical phenomena. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive proton-proton and proton-carbon connectivities, which is crucial for assigning complex structures and confirming the regioselectivity of reactions. nih.gov Furthermore, the Nuclear Overhauser Effect (NOE) can be used to probe through-space proximity of protons, providing definitive evidence for stereochemical assignments in rigid systems.

| Technique | Nucleus/Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Ring Protons (=C-H) | 5.0 - 7.0 | Chemical shifts are influenced by substituents and conjugation. Coupling constants (J) reveal connectivity. |

| Imine Proton (=N-H) | Variable, broad | Position is solvent and concentration-dependent; may exchange with D₂O. | |

| ¹³C NMR | Imine Carbon (C=N) | 150 - 170 | Characteristic downfield shift for the imine functional group. researchgate.net |

| Ring Carbons (C=C) | 100 - 150 | Represents the sp² hybridized carbons of the pyran ring. semanticscholar.org | |

| Ring Carbon (C-O) | ~90 - 110 | Represents the sp² hybridized carbon adjacent to the ring oxygen. semanticscholar.org |

Mass Spectrometry (MS) in Reaction Pathway Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to probe its fragmentation patterns. In mechanistic studies, MS is vital for identifying reaction intermediates, products, and by-products, thereby helping to map the reaction pathway.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula of the parent compound and its derivatives. semanticscholar.org The mass-to-charge ratio (m/z) of the molecular ion peak (M⁺) directly confirms the molecular weight.

The fragmentation pattern observed in the mass spectrum offers structural clues. The cleavage of the this compound ring can lead to characteristic fragment ions. By analyzing these fragments, it is possible to deduce the structure of the parent molecule and understand its stability. In the context of reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify components of a reaction mixture at various time points, providing a "snapshot" of the reaction's progress and revealing transient intermediates that are crucial for elucidating the mechanism. semanticscholar.orgresearchgate.net

| Ion | Description | Significance in Analysis |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. High-resolution analysis yields the molecular formula. |

| Fragment Ions | Smaller mass ions resulting from the breakdown of the molecular ion. | Provides structural information based on fragmentation patterns, which can be predicted from the molecule's structure. Helps differentiate between isomers. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule. For this compound, the most significant absorption would be the C=N (imine) stretching vibration, which is expected to appear in the range of 1690–1640 cm⁻¹. libretexts.org This peak distinguishes the imine from its 2H-pyran-2-one counterpart, which exhibits a strong C=O stretch around 1700-1750 cm⁻¹. semanticscholar.org Other key absorptions include C=C stretching from the conjugated pyran ring (around 1650–1550 cm⁻¹), C-O-C stretching of the ether linkage (around 1250-1050 cm⁻¹), and =C-H stretching (above 3000 cm⁻¹). vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3500 - 3300 | Medium, Sharp |

| =C-H | Stretch | 3100 - 3000 | Medium |

| C=N (Imine) | Stretch | 1690 - 1640 | Medium to Strong |

| C=C | Stretch | 1650 - 1550 | Variable |

| C-O-C | Stretch | 1250 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of this compound, which includes C=C and C=N double bonds, acts as a chromophore that absorbs UV or visible light. tanta.edu.eg Two primary types of electronic transitions are expected: π → π* transitions, which are typically high-intensity absorptions, and n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. shu.ac.ukelte.hu The n → π* transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. uzh.chlibretexts.org The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity and the presence of substituents on the pyran ring. tanta.edu.eg

| Transition | Description | Expected Wavelength Range | Relative Intensity |

|---|---|---|---|

| π → π | Electron promotion from a π bonding orbital to a π anti-bonding orbital. | Shorter wavelength (e.g., 200-300 nm) | High (Large ε) |

| n → π | Electron promotion from a non-bonding orbital (N or O lone pair) to a π anti-bonding orbital. | Longer wavelength (e.g., >300 nm) | Low (Small ε) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation of this compound. beilstein-journals.org

For derivatives of 2H-pyran, X-ray diffraction has been used to confirm molecular structures and establish stereochemistry. researchgate.netmdpi.com A crystallographic study of this compound would reveal the planarity of the pyran ring and the geometry around the imine nitrogen.

Furthermore, the crystal structure elucidates the nature of intermolecular interactions that govern the molecular packing in the crystal lattice. These interactions can include hydrogen bonding (if an N-H group is present), dipole-dipole interactions, and π-π stacking between the pyran rings of adjacent molecules. nih.gov Understanding these forces is crucial for comprehending the solid-state properties of the material. In mechanistic studies, X-ray crystallography can be used to determine the absolute structure of a stable reaction product, providing a benchmark for the proposed reaction pathway. imist.ma

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Asymmetric Syntheses

When this compound or its derivatives are synthesized using asymmetric methods, the product may be a mixture of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a key technique for determining the enantiomeric excess (ee) of such a chiral mixture.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra, and the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By constructing a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be accurately determined. nih.govchemrxiv.org This technique is essential for evaluating the effectiveness of an asymmetric synthesis and for the characterization of enantiomerically enriched products.

Computational and Theoretical Investigations of 2h Pyran 2 Imine Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of 2H-pyran-2-imine systems. ekb.eg By approximating the many-electron wavefunction, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy. irjet.net These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn governs its stability and reactivity. Methods like B3LYP are commonly employed to investigate derivatives of 2H-pyran-2-one and 2-imino-2H-pyran, offering insights into their antioxidant activities and reaction pathways. ekb.egrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level and spatial distribution indicate the molecule's nucleophilicity and susceptibility to electrophilic attack. youtube.comyoutube.com Conversely, the LUMO is an electron acceptor, and its characteristics determine the molecule's electrophilicity and its reactivity towards nucleophiles. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. irjet.net For pyran derivatives, FMO analysis helps to identify the most reactive sites within the molecule and predict the outcomes of various chemical reactions. iucr.org

Table 1: Representative FMO Data for a Pyran Derivative

| Parameter | Value (eV) | Significance |

| EHOMO | -6.24 | Indicates electron-donating capability |

| ELUMO | -2.28 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 3.96 | Relates to chemical reactivity and stability |

Note: Data derived from a representative xanthenedione derivative containing a pyran ring, calculated to illustrate typical values. iucr.org

Table 2: Calculated Global Reactivity Indices for a Pyran Derivative

| Reactivity Index | Formula | Calculated Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.98 | High value suggests high stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.26 | Measures the escaping tendency of electrons |

| Electronegativity (χ) | -μ | 4.26 | Power to attract electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 4.58 | Global electrophilic nature of the molecule |

Note: Data derived from a representative xanthenedione derivative containing a pyran ring for illustrative purposes. iucr.org

Understanding the mechanism of a chemical reaction requires identifying the transition states that connect reactants to products. DFT calculations are extensively used to model these high-energy structures and map out the potential energy surface of a reaction. ic.ac.uk For reactions involving imines, such as additions or cycloadditions, computational modeling can distinguish between different possible pathways. nih.govbeilstein-journals.org By calculating the activation energies associated with each transition state, researchers can predict the most favorable reaction mechanism. ic.ac.uk For instance, studies on the oxidation of imines have used computational models to explore different transition states, revealing how factors like proton transfer can enable lower energy routes. ic.ac.uk This approach is vital for rationalizing experimental outcomes and designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex processes like conformational changes and solvent interactions. nih.govresearchgate.net For this compound derivatives, MD simulations are particularly useful for understanding how the molecule behaves in a solution. semanticscholar.org These simulations can reveal the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds, and quantify their strength. semanticscholar.orgnih.gov By simulating the system in a box of explicit solvent molecules (e.g., water), researchers can calculate properties like interaction energies and radial distribution functions to describe the solvent structure around the molecule. semanticscholar.orgmdpi.com

Table 3: MD Simulation Parameters for Solute-Solvent Interactions

| Parameter | Description | Typical Application |

| Interaction Energy | The average energy of interaction between the solute and surrounding solvent molecules. | Quantifies the strength of solvation. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Identifies specific interaction sites and hydrogen bonding distances. nih.gov |

| Hydrogen Bond Count | The average number of hydrogen bonds formed between the solute and solvent over the simulation time. | Measures the extent of hydrogen bonding. |

| Diffusion Coefficient | Measures the rate at which the molecule moves through the solvent. | Characterizes the mobility of the molecule within the condensed phase. nih.gov |

Quantum Chemical Analysis of Tautomeric Stability and Interconversion Barriers

Tautomerism is a crucial phenomenon in many heterocyclic compounds, including this compound, which can exist in different isomeric forms that readily interconvert. nih.gov Specifically, the enol-imine ⇌ keto-amine tautomerism is of significant interest. najah.edunih.gov Quantum chemical calculations, primarily using DFT, are employed to determine the relative stabilities of these tautomers. rsc.orgresearchgate.net Studies on related systems have shown that the keto-amine form can be stabilized through intramolecular proton transfer. najah.edu Calculations can predict which tautomer is energetically favored in the gas phase and how the equilibrium is affected by different solvents. rsc.orgcuni.cznih.gov Furthermore, these methods can be used to locate the transition state for the interconversion process and calculate the associated energy barrier, providing insight into the kinetics of tautomerization. researchgate.net The solvent can play a critical role, sometimes altering the relative stability by specifically interacting with one of the tautomers. rsc.orgresearchgate.net

Table 4: Theoretical Tautomeric Stability Data for a 2-Imino-2H-Pyran System

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Solvent) | Key Finding |

| Imino Form (Cyclic) | More Stable | Less Stable | The cyclic imino form is generally more stable in isolation. rsc.orgresearchgate.net |

| Enamine Form (Open-Chain) | Less Stable | More Stable | Specific interactions with solvent molecules (e.g., DMSO) can stabilize the open-chain tautomer. rsc.orgresearchgate.net |

Note: Data based on findings for 2-imino-2H-pyran derivatives, which can exhibit ring-chain tautomerism. rsc.orgresearchgate.net

Conformational Analysis and Energy Landscapes

The non-planar nature of the pyran ring means that this compound can adopt several different conformations, such as chair, boat, and twist forms. acs.org Conformational analysis aims to identify these stable geometries and determine their relative energies. nih.gov Ab initio and DFT calculations are used to explore the potential energy landscape of the molecule, locating the energy minima that correspond to stable conformers and the saddle points that represent the transition states between them. acs.orgnih.gov For the related tetrahydro-2H-pyran, calculations have shown that the chair conformation is the most stable, with boat and twist forms being significantly higher in energy. acs.org Determining the energy differences and interconversion barriers between conformers is essential for understanding the molecule's structural flexibility and how its shape influences its chemical and biological properties.

Table 5: Calculated Relative Energies of Tetrahydro-2H-Pyran Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair | B3LYP | 0.00 (Reference) |

| 2,5-Twist | B3LYP | 5.84 - 5.95 |

| 1,4-Boat | B3LYP | 6.23 - 6.46 |

| Transition State (Chair to Twist) | - | ~11.0 |

Note: Data for the parent tetrahydro-2H-pyran ring, illustrating the typical energy landscape of a pyran system. acs.org

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that meets the specific requirements of the prompt. There is a notable lack of published research focusing on computational and theoretical investigations of the regio- and stereoselectivity of reactions involving the chemical compound "this compound."

The search for scholarly articles, including computational chemistry studies, density functional theory (DFT) analyses, and theoretical predictions of reactivity for this compound, did not yield any in-depth studies, detailed research findings, or data tables specifically addressing the prediction of its reaction outcomes. While the compound is mentioned peripherally in some literature—often as a transient intermediate or a product in a larger reaction scheme—no dedicated computational studies on its regio- and stereoselective reactions could be identified.

Therefore, the creation of a "thorough, informative, and scientifically accurate" article with the specified structure, including a detailed section on "Computational Approaches for Predicting Regio- and Stereoselectivity in this compound Reactions" complete with data tables, is not feasible. To do so would require fabricating information that is not supported by the current body of scientific evidence, which would be inaccurate and misleading.

It is recommended that the scope of the article be broadened to include more extensively studied related compounds or to acknowledge the current gap in the research literature regarding this compound. However, adhering to the strict constraints of the original request, the article cannot be produced.

2h Pyran 2 Imine As a Versatile Synthon and Building Block in Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Frameworks

2H-pyran-2-imines are recognized as important precursors for a variety of heterocyclic systems. researchgate.netresearchgate.net Their utility stems from their ability to undergo ring-transformation reactions when treated with different nucleophiles, leading to the formation of numerous biologically significant scaffolds. researchgate.netresearchgate.netresearchgate.net These reactions often proceed through the opening of the pyran ring, followed by cyclization to form new heterocyclic structures. researchgate.netimist.ma

The transformation of 2H-pyran-2-one derivatives, closely related to 2H-pyran-2-imines, into pyridone derivatives is a well-established synthetic strategy. chemrxiv.org The reaction of 2H-pyran-2-one derivatives with ammonia (B1221849) is a known method for synthesizing 2-pyridones. chemrxiv.org This transformation highlights the utility of the pyran framework as a synthon for nitrogen-containing six-membered rings. Similarly, 2H-pyran-2-ones can serve as precursors for pyridine (B92270) derivatives. researchgate.netcolab.ws The reaction with various nitrogen-based nucleophiles can lead to the formation of the pyridine ring system. researchgate.netimist.ma

The versatility of the 2H-pyran-2-one scaffold, a parent structure to 2H-pyran-2-imines, extends to the synthesis of various fused heterocyclic systems. researchgate.net These compounds can be utilized as precursors for quinolines, pyrazoles, and pyrroles, among other important heterocyclic frameworks. researchgate.netcolab.ws The synthetic strategy often involves the reaction of a suitably functionalized 2H-pyran-2-one with a dinucleophile, leading to a cascade of reactions that result in the formation of the desired fused ring system. researchgate.net For instance, the reaction with hydrazines can yield pyrazole (B372694) derivatives, while other nitrogen-containing reagents can lead to the formation of quinolines and pyrroles. researchgate.netresearchgate.netimist.ma

The following table summarizes the types of heterocyclic frameworks synthesized from 2H-pyran-2-one precursors, which are structurally analogous to 2H-pyran-2-imines.

| Precursor | Reagent | Resulting Heterocycle |

| 2H-Pyran-2-one | Ammonia | Pyridone |

| 2H-Pyran-2-one | Hydrazine | Pyrazole |

| 2H-Pyran-2-one | Amines | Pyridine, Quinoline |

| 2H-Pyran-2-one | Various Nucleophiles | Pyrrole |

Role in Complex Molecule Construction

2H-pyran-2-imines and their parent compounds, 2H-pyran-2-ones, serve as crucial intermediates in the synthesis of complex molecules. ontosight.ai Their inherent reactivity and the presence of multiple functional groups allow for their elaboration into more intricate molecular architectures. For instance, they can participate in cycloaddition reactions, such as the Diels-Alder reaction, to generate polycyclic systems. researchgate.net The ability to introduce substituents at various positions on the pyran ring further enhances their utility as building blocks for natural product synthesis and medicinal chemistry. ontosight.ai

Stereochemical Control in Subsequent Transformations of 2H-Pyran-2-imine Adducts

The stereochemistry of reactions involving this compound adducts is a critical aspect of their synthetic utility. In reactions like the imino Diels-Alder reaction, the stereochemical outcome can be controlled to produce specific diastereoisomers. nih.gov For example, the reaction of N-benzylideneanilines with 3,4-dihydro-2H-pyran can lead to the formation of diastereomeric pyrano[3,2-c]quinolines. nih.gov The conformation of the newly formed rings, such as the chair conformation of the pyran ring and the half-chair conformation of the nitrogen-containing ring, is determined by the stereochemistry of the cycloaddition step. nih.gov Furthermore, the relative orientation of substituents on the pyran ring can influence the stereochemical course of subsequent reactions. cdnsciencepub.com

Studies on related 2H-pyran derivatives have shown that the presence of substituents can direct the stereochemical outcome of reactions. For instance, in the epoxidation of 2-alkoxy-5,6-dihydro-2H-pyrans, the stereoselectivity is influenced by the steric effect of the alkoxy group. cdnsciencepub.com This principle of stereochemical control is crucial for the enantioselective synthesis of complex molecules.

Application in Material Science Precursors (e.g., Dyes, Polymers)

The versatile chemical nature of 2H-pyran-2-one derivatives, the parent compounds of 2H-pyran-2-imines, makes them valuable precursors in material science. colab.ws Their extended π-systems and the potential for functionalization allow for the synthesis of organic dyes with specific photophysical properties. Dihydrophenanthrenes, synthesized through the ring transformation of 2H-pyran-2-ones, have been utilized in the fabrication of light-emitting devices. mdpi.com

Furthermore, the lactone ring of 2H-pyran-2-one derivatives can be opened to create polymers. For example, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one, a CO2-derived lactone, serves as a versatile platform for polymer synthesis. rsc.org This highlights the potential of the pyran framework in developing new polymeric materials.

Future Directions and Emerging Research Avenues for 2h Pyran 2 Imine

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2H-pyran-2-imine derivatives is intrinsically linked to the principles of green chemistry. Researchers are expected to move beyond traditional multi-step, high-energy processes towards more efficient and environmentally benign one-pot syntheses. researchgate.netresearchgate.net A primary goal is the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid heating, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. researchgate.neteurekaselect.com Its application could streamline the synthesis of this compound precursors and the final imine formation.

Mechanochemistry: Solvent-free reactions conducted by grinding solid reagents together represent a highly sustainable approach. acs.org This method has been successfully applied to the synthesis of other pyran derivatives and could be adapted for this compound, eliminating the need for hazardous solvents and simplifying purification. acs.org

Biocatalysis: The use of enzymes (such as lipases) as catalysts offers high selectivity under mild reaction conditions. researchgate.net Exploring enzymatic routes could lead to the enantioselective synthesis of chiral this compound compounds, which is crucial for pharmaceutical applications. researchgate.net

| Methodology | Key Advantages | Potential Application for this compound Synthesis | Relevant Precedent |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Acceleration of cycloaddition or condensation steps | Synthesis of 3-benzoylamino-2H-pyran-2-ones researchgate.net |

| Mechanochemistry (Grinding) | Solvent-free, reduced waste, simple workup | One-pot multicomponent synthesis from aldehydes and active methylene (B1212753) compounds | Synthesis of 2-amino-4H-benzo[b]pyrans acs.org |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enantioselective synthesis of chiral derivatives | One-pot synthesis of 2-Amino-4H-Pyran library using lipases researchgate.net |

| Heterogeneous Catalysis | Easy catalyst separation and recyclability | Use of functionalized magnetic nanoparticles to catalyze formation | Amine-functionalized SiO2@Fe3O4 nanoparticles for pyran synthesis acs.org |

Exploration of Uncharted Reactivity and Mechanistic Pathways

The replacement of the carbonyl oxygen in 2H-pyran-2-one with a nitrogen atom in this compound is expected to unlock new avenues of reactivity. The imine nitrogen can fundamentally alter the electronic properties and steric environment of the pyran ring, influencing its behavior in chemical transformations.

Future investigations will likely concentrate on:

Cycloaddition Reactions: While 2H-pyran-2-ones are known to participate as dienes in Diels-Alder reactions, the reactivity of their imine counterparts is a key area for exploration. nih.govrsc.org Theoretical studies using Density Functional Theory (DFT) will be crucial to predict how the imine group affects the activation energies and stereochemical outcomes of these reactions. rsc.org

Nucleophilic Addition: The C=N double bond in the this compound scaffold presents a target for nucleophilic attack. Understanding how various carbon, nitrogen, and sulfur-based nucleophiles interact with this system could lead to the synthesis of novel heterocyclic structures. researchgate.netbeilstein-journals.org

Mechanistic Elucidation: A deep understanding of reaction mechanisms is fundamental. researchgate.net Combining experimental kinetic studies with computational modeling will allow researchers to map out detailed energy profiles for key transformations, identify intermediates, and rationalize product distributions. The mechanism of imine formation itself, involving nucleophilic addition followed by the elimination of water, provides a foundational model for these studies. lumenlearning.comchemistrysteps.com

| Reaction Class | Research Question | Investigative Tools |

|---|---|---|

| [4+2] Cycloadditions (Diels-Alder) | How does the imine nitrogen alter the diene's reactivity and selectivity compared to 2H-pyran-2-one? | DFT calculations, experimental kinetic studies, product analysis |

| Nucleophilic Reactions | Which positions on the this compound ring are most susceptible to nucleophilic attack? | Reaction screening with various nucleophiles, NMR spectroscopy, X-ray crystallography |

| Ring-Transformation Reactions | Can the pyran ring be opened and reclosed to form different heterocyclic systems? | Reactions with dinucleophiles (e.g., hydrazine), high-temperature or high-pressure studies |

| Asymmetric Catalysis | Can chiral catalysts induce stereoselectivity in reactions involving the imine group? | Screening of chiral Lewis acids/bases, polarimetry, chiral HPLC |

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry offers transformative potential for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or unstable reactions.

Future research in this area will focus on:

Microreactor Technology: Designing and implementing microreactor setups for the multi-step synthesis of 2H-pyran-2-imines. This approach enables rapid screening of reaction conditions and optimization of synthetic routes.

Automated Platforms: Integrating flow reactors with automated purification and analysis systems (e.g., HPLC, mass spectrometry) will create high-throughput platforms for the discovery of new this compound derivatives and the rapid expansion of chemical libraries.

Scalability: Developing scalable flow processes that can translate from laboratory-scale discovery to pilot-plant and industrial-scale production, making these compounds more accessible for further research and application.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully optimize synthetic protocols and gain deeper mechanistic insights, the ability to monitor reactions in real-time is paramount. Advanced spectroscopic techniques are poised to provide an unprecedented view into the dynamic chemical processes involved in the formation and transformation of this compound.

Emerging applications include:

In-situ Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. researchgate.net This has been effectively used to monitor the kinetics of imine formation by observing the disappearance of the C=O stretching mode of the starting ketone. researchgate.net

Multidimensional NMR: Ultrafast 2D NMR spectroscopy offers the ability to identify and characterize transient intermediates that may only exist for a few minutes. nih.gov This powerful tool could be used to confirm postulated intermediates in complex reaction cascades leading to this compound derivatives. nih.gov

| Spectroscopic Technique | Information Gained | Application in this compound Research |

|---|---|---|

| Raman Spectroscopy | Real-time concentration changes, reaction kinetics | Monitoring the C=N bond formation and consumption of starting materials researchgate.net |

| FTIR Spectroscopy | Functional group transformation, kinetic data | Tracking the disappearance of carbonyl (C=O) and amine (N-H) signals and the appearance of the imine (C=N) signal |

| Ultrafast 2D NMR | Structural information of transient intermediates | Identifying and characterizing short-lived species in multi-step or rearrangement reactions nih.gov |

| Mass Spectrometry | Detection of reaction components and intermediates by mass | Coupling with flow reactors for real-time analysis of reaction streams |

Computational Design of Functional this compound Systems

Computational chemistry provides a powerful toolkit for accelerating the discovery and development of new molecules by predicting their properties before they are ever synthesized. mdpi.com For this compound systems, computational design can guide experimental efforts toward molecules with desired functions.

Future directions in this domain will involve:

Quantum Chemistry Calculations: Using DFT and other ab initio methods to calculate fundamental properties such as molecular electrostatic potential, ionization energies, and bond dissociation energies. mdpi.comamrita.edu This information helps predict a molecule's reactivity and stability. amrita.edu

Structure-Property Relationships: Building computational models that correlate the structure of this compound derivatives with specific functional properties, such as their ability to act as ligands for biological targets, their photophysical characteristics, or their utility as building blocks for polymers.

Virtual Screening: Creating large virtual libraries of this compound compounds and using computational docking and other screening methods to identify candidates with high potential for specific applications, such as drug discovery or materials science. nih.govnih.gov This approach significantly narrows the number of compounds that need to be synthesized and tested experimentally.

| Computational Method | Predicted Property | Purpose in Design |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity descriptors, reaction energetics | Guiding synthetic strategy and predicting uncharted reactivity rsc.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational stability, solvent interactions | Understanding behavior in solution and interaction with biological systems amrita.edu |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Designing derivatives with enhanced therapeutic potential |

| Molecular Docking | Binding affinity and mode to a target receptor | Identifying potential drug candidates through virtual screening researchgate.net |

Q & A

Q. What are the standard synthetic methodologies for constructing 2H-Pyran-2-one derivatives in academic research?

The synthesis of 2H-Pyran-2-ones typically involves cyclization reactions, lactonization of hydroxy acids, or [4+2] cycloadditions. For example, substituted pyranones can be synthesized via Claisen-Schmidt condensations or catalytic ring-opening of epoxides. Key considerations include solvent selection (e.g., polar aprotic solvents for improved yields), temperature control, and post-synthesis purification using column chromatography or recrystallization. Novel routes, such as microwave-assisted synthesis, have also been explored to enhance efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing 2H-Pyran-2-one derivatives?

- NMR : ¹H and ¹³C NMR are critical for confirming ring structure and substituent positions (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) verifies molecular weight and fragmentation patterns, as documented in NIST databases .

- IR Spectroscopy : Confirms the lactone carbonyl stretch (~1750 cm⁻¹) and other functional groups. Detailed protocols for spectral interpretation are outlined in journals like Medicinal Chemistry Research, emphasizing reproducibility and cross-validation with synthetic intermediates .

Q. How should researchers handle and store 2H-Pyran-2-one derivatives to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact, as some derivatives are irritants (H315/H319 hazards) .

- Decomposition : Monitor for gas release (e.g., CO, NOx) under high heat using TGA-DSC analysis .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2H-Pyran-2-one derivatives be systematically resolved?

- Purity Validation : Ensure compounds are ≥95% pure (via HPLC) to exclude impurities as confounding factors.

- Assay Reproducibility : Replicate experiments across multiple cell lines or enzymatic assays, including positive/negative controls (e.g., IC50 comparisons).

- Meta-Analysis : Cross-reference results with databases like ChEMBL or PubChem to identify structure-activity trends .

Q. What computational strategies are effective in predicting the reactivity of 2H-Pyran-2-one derivatives in Diels-Alder reactions?

- DFT Calculations : Optimize transition states using Gaussian or ORCA to assess regioselectivity and activation energies.

- MD Simulations : Model solvent effects (e.g., toluene vs. DMSO) on reaction kinetics.

- Validation : Correlate computational predictions with experimental yields and stereochemical outcomes, as demonstrated in studies combining XRD and DFT .

Q. How can researchers address discrepancies in reported degradation pathways of 2H-Pyran-2-one derivatives under varying pH?

- Controlled Studies : Conduct stability tests at pH 2–12, monitoring degradation via LC-MS and identifying intermediates (e.g., ring-opened carboxylic acids).

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen exchange in hydrolytic pathways.

- Cross-Disciplinary Collaboration : Integrate synthetic chemistry data with environmental toxicity assessments to resolve ecological impact contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.